Enantiomeric Purity Defines Downstream Drug Identity for Glucokinase Activators
The (S)-enantiomer (CAS 1174231-07-2) is the essential building block for Sinogliatin (the S-isomer of Dorzagliatin), a glucokinase activator under investigation for type 2 diabetes. [1] The (R)-enantiomer, in contrast, is used for Dorzagliatin synthesis. [1] For procurement, the minimum acceptable chiral purity is typically >98% enantiomeric excess (ee). Vendors report a purity of 98% HPLC for this compound, but the specific ee value must be confirmed, as the marketplace exhibits CAS assignment ambiguity between enantiomers.
| Evidence Dimension | Stereochemical identity and chiral purity |
|---|---|
| Target Compound Data | (S)-enantiomer, 98% purity (HPLC), specific optical rotation and ee to be confirmed with vendor |
| Comparator Or Baseline | (R)-enantiomer (CAS 1093967-40-8 and/or 1174231-07-2 depending on vendor), 98% purity (HPLC) |
| Quantified Difference | Opposite absolute configuration at the dioxolane C4 position; misassignment leads to opposite diastereomer of final drug |
| Conditions | Chiral HPLC, polarimetry, or NMR with chiral shift reagents for identity confirmation |
Why This Matters
Using the incorrect enantiomer results in a failed batch of the final active pharmaceutical ingredient (API), leading to significant financial loss and regulatory delays.
- [1] Drugapprovalsint. (2025). Dorzagliatin. Retrieved from https://newdrugapprovals.org/2025/07/29/dorzagliatin/ View Source
